
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
説明
“2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H16N4O2. It’s a part of a class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature has been used to synthesize a related compound .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a four-component catalyst-free reaction in water has been used to synthesize a related compound . The reaction involves hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile .
科学的研究の応用
Enzyme-Catalyzed Synthesis
A study by Goldberg et al. (2015) details the use of recombinant d-Threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, a key intermediate in developing pharmaceutical active ingredients. This process emphasizes efficient biocatalytic methods for preparing complex molecules, highlighting the significance of enzyme-catalyzed reactions in medicinal chemistry Goldberg et al., 2015.
Structural Diversity Through Chemical Reactions
Roman (2013) explored the generation of a structurally diverse library of compounds starting from ketonic Mannich bases. This research underscores the versatility of chemical reactions, such as alkylation and ring closure, in creating a wide range of potentially bioactive molecules Roman, 2013.
Antimicrobial and Antioxidant Properties
Several studies focus on the synthesis and characterization of pyrazole derivatives, with investigations into their antimicrobial and antioxidant activities. For instance, research by Titi et al. (2020) identified pharmacophore sites for antitumor, antifungal, and antibacterial activities within pyrazole derivatives, contributing valuable insights into the design of new therapeutic agents Titi et al., 2020.
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, aiming to improve their biological activity and thermal stability. This work illustrates the potential of modified polymers in medical applications, highlighting the intersection of materials science and biomedicine Aly & El-Mohdy, 2015.
作用機序
Target of Action
Compounds with a similar structure, such as amino-pyrazoles, have been found to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and others .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain kinases, such as p38MAPK, which are involved in inflammatory responses . Additionally, it can bind to and modulate the activity of other enzymes, including cyclooxygenase (COX) and various kinases, making it a versatile tool in biochemical studies . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complexes and influence their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating the activity of key enzymes and proteins, it can alter gene expression patterns and impact cellular metabolism. For instance, its interaction with p38MAPK can lead to changes in the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active sites of target enzymes . This binding can occur via hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the enzyme-inhibitor complex and prevent substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained modulation of enzyme activity and gene expression, which can lead to prolonged anti-inflammatory and antiproliferative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target enzymes and proteins, leading to unintended biochemical disruptions. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by its interactions with these transporters and binding proteins, which determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments for its biological activity.
特性
IUPAC Name |
2-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGXJXBANUDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



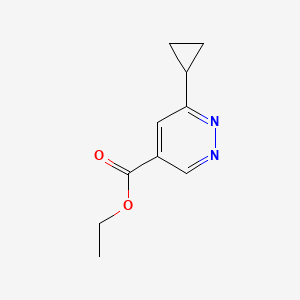
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
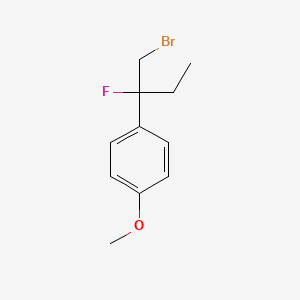
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)
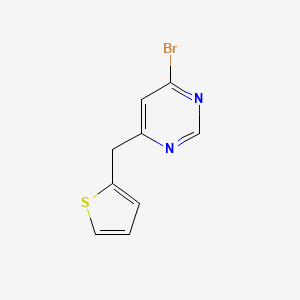
![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)



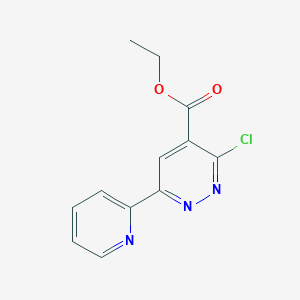
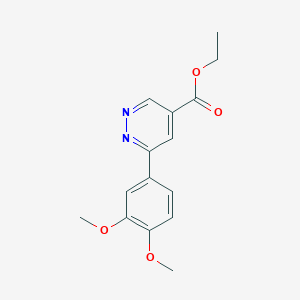
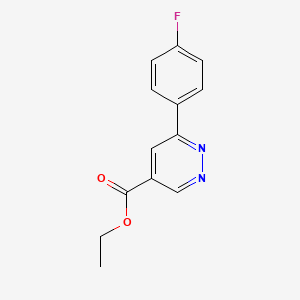
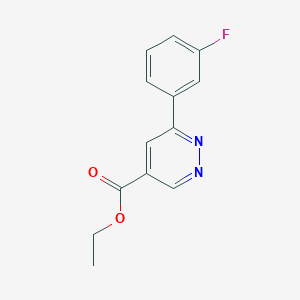
![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)